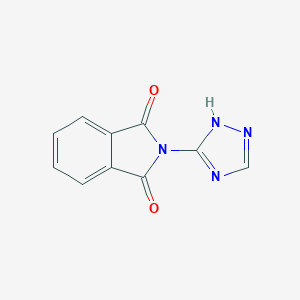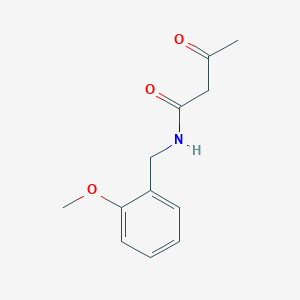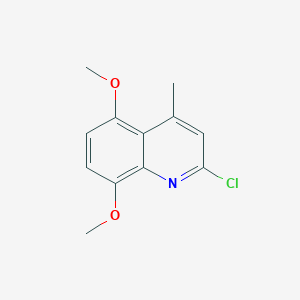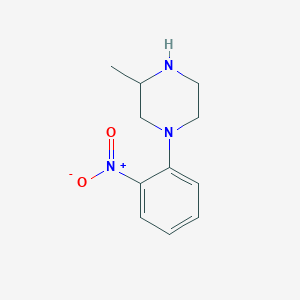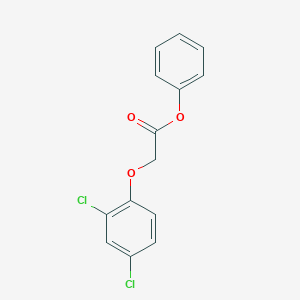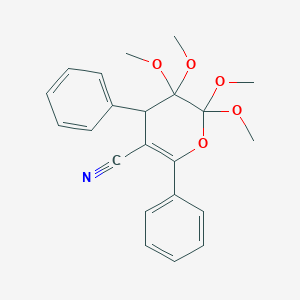
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile, also known as TDP or compound 1, is a synthetic organic compound that belongs to the class of pyran derivatives. It has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis.
作用機序
The mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in the pathogenesis of various diseases. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the degradation of acetylcholine, a neurotransmitter that is involved in memory and cognition.
生化学的および生理学的効果
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to inhibit the proliferation and migration of various cancer cells, such as breast cancer, lung cancer, and colon cancer cells. 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has also been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of various antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In addition, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to improve memory and cognition in animal models of Alzheimer's disease.
実験室実験の利点と制限
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has several advantages for lab experiments, such as its high purity, stability, and solubility in various organic solvents. However, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile also has some limitations, such as its low water solubility and its potential toxicity at high concentrations. Therefore, it is important to use appropriate safety measures and to perform dose-response experiments to determine the optimal concentration of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile for each experiment.
将来の方向性
There are several future directions for the study of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile. First, further studies are needed to elucidate the mechanism of action of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile and to identify its molecular targets. Second, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile derivatives with improved potency and selectivity could be synthesized and tested for their potential applications in various fields. Third, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be used as a building block for the synthesis of various organic materials with novel properties. Fourth, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile could be tested in clinical trials for its potential applications in the treatment of various diseases, such as cancer and Alzheimer's disease. Overall, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile is a promising compound with diverse applications in science and medicine.
合成法
The synthesis of 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile involves the reaction of 2,4-diphenyl-3-buten-2-one with malononitrile in the presence of piperidine and acetic anhydride. The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and a cyclization step. The yield of the reaction is around 60%, and the purity of the product can be improved by recrystallization.
科学的研究の応用
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been studied for its potential applications in various fields of science. In medicinal chemistry, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. It has also been studied as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In material science, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a building block for the synthesis of various organic materials, such as dendrimers and polymers. In organic synthesis, 5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile has been used as a versatile reagent for the synthesis of various pyran derivatives.
特性
CAS番号 |
56069-61-5 |
|---|---|
製品名 |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
分子式 |
C22H23NO5 |
分子量 |
381.4 g/mol |
IUPAC名 |
5,5,6,6-tetramethoxy-2,4-diphenyl-4H-pyran-3-carbonitrile |
InChI |
InChI=1S/C22H23NO5/c1-24-21(25-2)19(16-11-7-5-8-12-16)18(15-23)20(17-13-9-6-10-14-17)28-22(21,26-3)27-4/h5-14,19H,1-4H3 |
InChIキー |
DFJCTPYZXBGXNL-UHFFFAOYSA-N |
SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
正規SMILES |
COC1(C(C(=C(OC1(OC)OC)C2=CC=CC=C2)C#N)C3=CC=CC=C3)OC |
その他のCAS番号 |
56069-61-5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-bromo-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B187730.png)
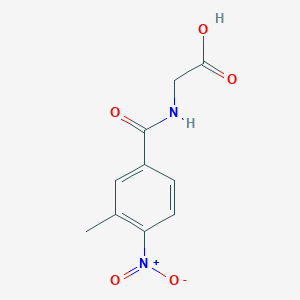

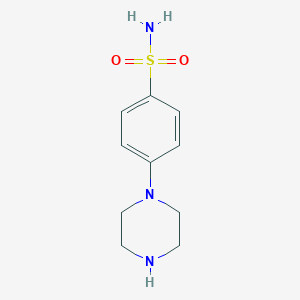
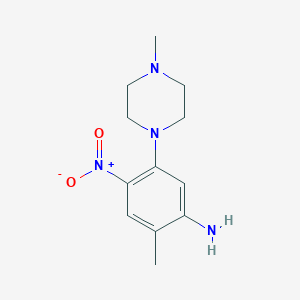
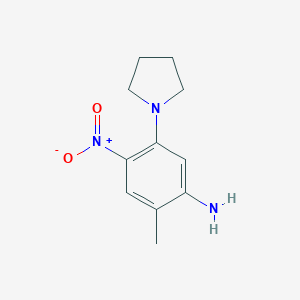
![2-{[5-(3-Methylpiperazin-1-yl)-2-nitrophenyl]amino}ethanol](/img/structure/B187738.png)

